molecular formula C22H18N2 B14466862 N~2~,N~3~-Diphenylnaphthalene-2,3-diamine CAS No. 69905-74-4

N~2~,N~3~-Diphenylnaphthalene-2,3-diamine

Katalognummer: B14466862
CAS-Nummer: 69905-74-4
Molekulargewicht: 310.4 g/mol
InChI-Schlüssel: BZPSFBMZNMDILV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~2~,N~3~-Diphenylnaphthalene-2,3-diamine is an aromatic diamine compound with significant applications in various scientific fields. It is known for its fluorescent properties and is often used in assays and detection methods.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N2,N~3~-Diphenylnaphthalene-2,3-diamine typically involves the reaction of naphthalene-2,3-diamine with phenyl groups under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of N2,N~3~-Diphenylnaphthalene-2,3-diamine involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a usable form.

Analyse Chemischer Reaktionen

Types of Reactions

N~2~,N~3~-Diphenylnaphthalene-2,3-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the compound’s structure and properties.

    Substitution: The aromatic rings in the compound can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce different functional groups into the aromatic rings.

Wissenschaftliche Forschungsanwendungen

N~2~,N~3~-Diphenylnaphthalene-2,3-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in various chemical assays and detection methods.

    Biology: Employed in fluorescence microscopy and other imaging techniques.

    Medicine: Investigated for potential therapeutic applications and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of N2,N~3~-Diphenylnaphthalene-2,3-diamine involves its interaction with specific molecular targets and pathways. The compound’s fluorescent properties allow it to bind to certain molecules and emit light, which can be detected and measured. This makes it useful in various assays and imaging techniques.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Naphthalene-2,3-diamine: A precursor to N2,N~3~-Diphenylnaphthalene-2,3-diamine with similar properties.

    Diphenylamine: Shares structural similarities but has different applications and properties.

Uniqueness

N~2~,N~3~-Diphenylnaphthalene-2,3-diamine is unique due to its specific combination of aromatic rings and diamine groups, which confer distinct fluorescent properties and reactivity. This makes it particularly valuable in scientific research and industrial applications.

Eigenschaften

CAS-Nummer

69905-74-4

Molekularformel

C22H18N2

Molekulargewicht

310.4 g/mol

IUPAC-Name

2-N,3-N-diphenylnaphthalene-2,3-diamine

InChI

InChI=1S/C22H18N2/c1-3-11-19(12-4-1)23-21-15-17-9-7-8-10-18(17)16-22(21)24-20-13-5-2-6-14-20/h1-16,23-24H

InChI-Schlüssel

BZPSFBMZNMDILV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)NC2=CC3=CC=CC=C3C=C2NC4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.